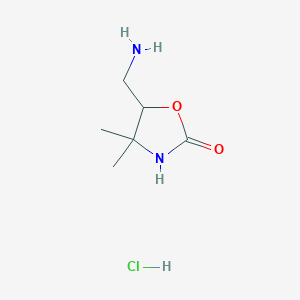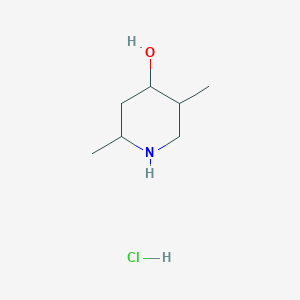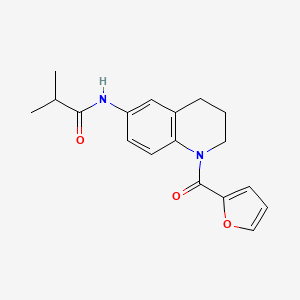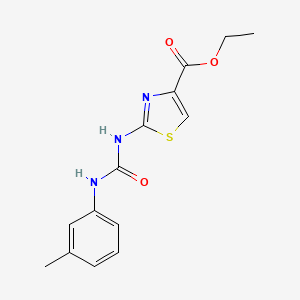![molecular formula C14H16Cl2N2O3 B2940915 Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate CAS No. 303151-72-6](/img/structure/B2940915.png)
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate” is a chemical compound with the molecular formula C14H16Cl2N2O3 . It has a molecular weight of 331.19 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been extensively studied . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Aplicaciones Científicas De Investigación
Metabolism and Anticancer Activity
Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate has been explored primarily for its anticancer potential. Studies have elucidated the metabolism pathways of related compounds in animal models, revealing how they are processed and identifying key metabolites. For instance, the metabolism of a closely related compound, TM-208, demonstrated excellent in vivo and in vitro anticancer activity with low toxicity in rats. Through LC-MS/MS analysis, five metabolites were identified, shedding light on its biotransformation processes (Jiang et al., 2007). Furthermore, TM-208's metabolism was studied using high-performance liquid chromatography coupled with tandem mass spectrometry, identifying eight metabolites and suggesting its potential for anticancer applications (Jiang et al., 2007). Another study focused on the antitumor effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester, showing inhibition against tumor growth in mice models, further supporting the compound's therapeutic potential (Fu, 2004).
Antibacterial and Antifungal Properties
Compounds structurally related to Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate have been investigated for their antimicrobial properties. Synthesized derivatives demonstrated moderate antibacterial and antifungal activities, suggesting their utility in addressing microbial infections (Roshan, 2018). The specific structural features of these compounds, such as the presence of piperazine rings and chlorophenyl groups, might contribute to their bioactivity, indicating a promising area for further research in drug development against resistant strains of bacteria and fungi.
Pharmacological Evaluation
The pharmacological profile of structurally related compounds includes investigation into their antihypertensive effects. A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines was synthesized and evaluated for their antihypertensive and diuretic activity, with one derivative showing significant activity and suggesting a mechanism of action related to ganglionic blocking (Meyer et al., 1989). This highlights the potential for derivatives of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate to be explored for cardiovascular diseases, offering a new avenue for the development of antihypertensive agents.
Propiedades
IUPAC Name |
methyl 3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-21-14(20)9-13(19)18-6-4-17(5-7-18)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBCRZSNDOEMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940832.png)



![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2940837.png)
![4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940841.png)




![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)
![5-(3-Oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2940850.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)
